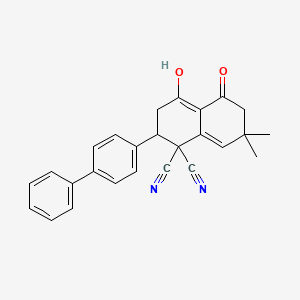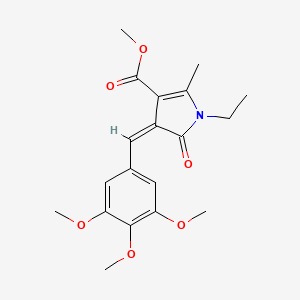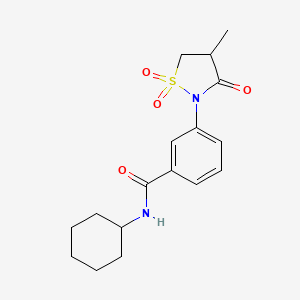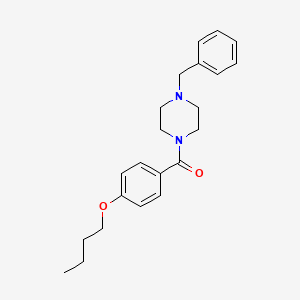
N-(4-butylphenyl)-N'-isopropylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-N'-isopropylethanediamide, commonly known as ADB-BUTINACA, is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family. It is an analog of the synthetic cannabinoid AB-FUBINACA and is known for its potent agonistic activity towards the CB1 and CB2 receptors in the endocannabinoid system.
Mechanism of Action
ADB-BUTINACA exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. It has a high affinity for these receptors, which leads to the activation of various signaling pathways and the modulation of neurotransmitter release. This results in the analgesic, anti-inflammatory, and anxiolytic effects observed in preclinical studies.
Biochemical and Physiological Effects
ADB-BUTINACA has been shown to have a range of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in mice. Additionally, it has been found to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
ADB-BUTINACA has several advantages for lab experiments. It is highly potent and selective for the CB1 and CB2 receptors, which makes it a useful tool for investigating the endocannabinoid system. It is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also some limitations to using ADB-BUTINACA in lab experiments. It has a short half-life, which means that its effects are relatively short-lived. Additionally, its high potency can make it difficult to accurately dose in animal studies.
Future Directions
There are several future directions for research on ADB-BUTINACA. One area of interest is its potential use in the treatment of neurological disorders. Preclinical studies have shown promising results in animal models of Parkinson's disease, and further research is needed to investigate its potential therapeutic effects in humans.
Another area of interest is its potential use as a tool for investigating the endocannabinoid system. ADB-BUTINACA is highly potent and selective for the CB1 and CB2 receptors, which makes it a useful tool for studying the physiological and biochemical effects of endocannabinoid signaling.
Conclusion
In conclusion, ADB-BUTINACA is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has analgesic, anti-inflammatory, and anxiolytic effects and has been investigated for its potential use in the treatment of neurological disorders. Its high potency and selectivity for the CB1 and CB2 receptors make it a useful tool for investigating the endocannabinoid system. However, further research is needed to fully understand its potential therapeutic effects and limitations.
Synthesis Methods
The synthesis of ADB-BUTINACA involves the reaction of 4-butylbenzoyl chloride with isopropylamine in the presence of a base catalyst. The reaction mixture is then refluxed in toluene, and the resulting product is purified by column chromatography. The final product is a white crystalline powder with a purity of more than 98%.
Scientific Research Applications
ADB-BUTINACA has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
N-(4-butylphenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-5-6-12-7-9-13(10-8-12)17-15(19)14(18)16-11(2)3/h7-11H,4-6H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCGUEYTRAUASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-N'-propan-2-yloxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(6-nitro-1,3-benzothiazol-2-yl)amino]-3-oxo-1-phenylpropyl}benzamide](/img/structure/B5058345.png)


![(2-isopropoxy-5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)methanol](/img/structure/B5058370.png)
![N-(4-chlorophenyl)-3,5-dinitro-2-[(1-phenylethyl)amino]benzamide](/img/structure/B5058376.png)
![1-cyclopentyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B5058391.png)

![2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B5058402.png)



![N,N'-bis(4-bromophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5058428.png)
![5-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058439.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5058444.png)